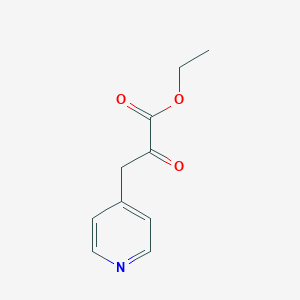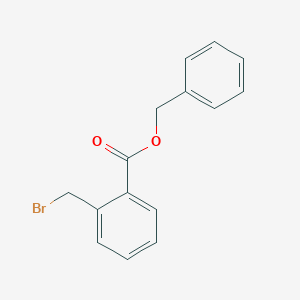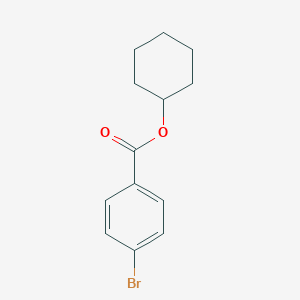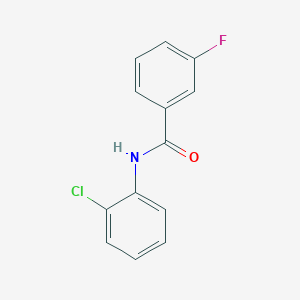
N-(2-chlorophenyl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-fluorobenzamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms, and their inhibition can lead to the accumulation of DNA damage and eventually cell death. This makes ABT-888 a potential therapeutic agent for cancer treatment.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-fluorobenzamide has been extensively studied for its potential use in cancer treatment. It is particularly effective in combination with DNA-damaging agents such as chemotherapy and radiation therapy. The inhibition of PARP enzymes leads to the accumulation of DNA damage, which enhances the efficacy of DNA-damaging agents. This compound has been shown to be effective in the treatment of breast cancer, ovarian cancer, and other types of cancer.
Mécanisme D'action
PARP enzymes are involved in the repair of single-strand DNA breaks. Inhibition of PARP enzymes leads to the accumulation of single-strand DNA breaks, which are then converted into double-strand DNA breaks during DNA replication. Double-strand DNA breaks are more difficult to repair and can lead to cell death. N-(2-chlorophenyl)-3-fluorobenzamide selectively inhibits PARP enzymes, leading to the accumulation of DNA damage and eventual cell death.
Biochemical and physiological effects:
This compound has been shown to be well-tolerated in clinical trials. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. This compound is metabolized in the liver and excreted in the urine. It has been shown to be effective in reducing tumor growth in preclinical and clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-3-fluorobenzamide is a potent inhibitor of PARP enzymes and has been shown to be effective in combination with DNA-damaging agents. It is relatively easy to synthesize and can be obtained in high purity. However, this compound has limitations in terms of its specificity for PARP enzymes. It can also have off-target effects on other enzymes, leading to potential side effects.
Orientations Futures
There are several potential future directions for N-(2-chlorophenyl)-3-fluorobenzamide research. One area of interest is the development of more specific PARP inhibitors that can target specific PARP isoforms. Another area of interest is the combination of this compound with other targeted therapies, such as immune checkpoint inhibitors. Finally, there is potential for the use of this compound in combination with other DNA repair inhibitors, such as ATM and ATR inhibitors, to enhance the efficacy of cancer treatment.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-3-fluorobenzamide involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. The resulting compound is then reacted with 2-chloroaniline to form this compound. The purity of the compound can be increased by recrystallization using a suitable solvent.
Propriétés
Numéro CAS |
1629-12-5 |
|---|---|
Formule moléculaire |
C13H9ClFNO |
Poids moléculaire |
249.67 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C13H9ClFNO/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,(H,16,17) |
Clé InChI |
MNXZEIANHIYULX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)Cl |
Autres numéros CAS |
1629-12-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





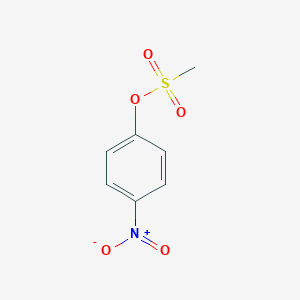
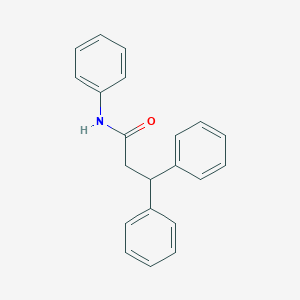
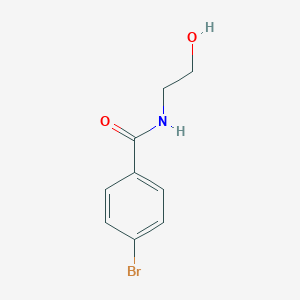
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)


